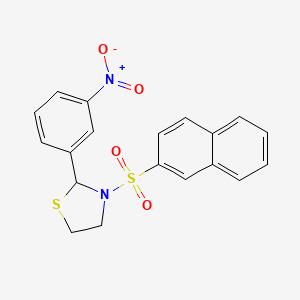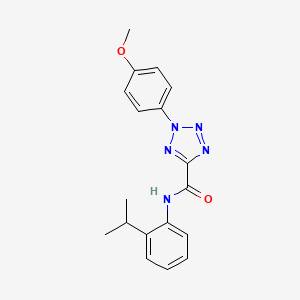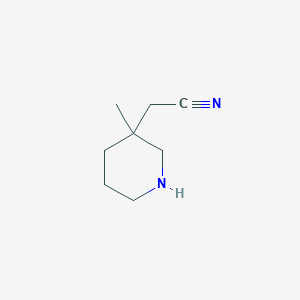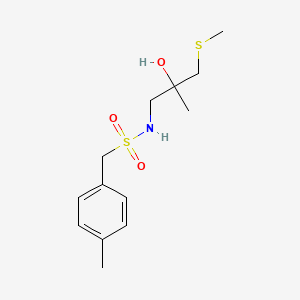
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, also known as 4-DCBT, is an organic compound that has been studied extensively for its potential use in scientific research. 4-DCBT is a derivative of pyrrole and has been used in a variety of laboratory experiments, including those related to drug discovery, enzyme inhibition, and protein-protein interactions.
科学研究应用
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has been studied extensively for its potential use in a variety of scientific research applications. It has been shown to have potential as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has also been studied for its potential use as a drug discovery tool, as it can be used to identify new compounds that can bind to proteins. Additionally, 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has been studied for its potential use in protein-protein interactions, as it can be used to study the interactions between two proteins.
作用机制
The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is believed that 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide binds to certain proteins and enzymes, such as COX-2, and inhibits their activity. This inhibition of activity can lead to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has been studied for its potential to inhibit the activity of enzymes, such as COX-2. Inhibition of COX-2 activity has been shown to have potential anti-inflammatory effects, as COX-2 is involved in the production of inflammatory mediators. Additionally, 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has been studied for its potential to inhibit the activity of other enzymes involved in the production of hormones, such as aromatase. Inhibition of aromatase activity has been shown to have potential anti-estrogenic effects.
实验室实验的优点和局限性
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be conducted quickly and at room temperature. Additionally, 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying enzyme inhibition. However, 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide does have some limitations. It is not yet fully understood how 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide binds to proteins and enzymes, making it difficult to predict its effects in certain situations. Additionally, 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a relatively new compound, and more research is needed to fully understand its potential uses.
未来方向
There are several potential future directions for the study of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide. More research is needed to fully understand its mechanism of action, as well as its potential effects on other enzymes and proteins. Additionally, more research is needed to determine its potential use in drug discovery and protein-protein interactions. Additionally, further studies are needed to determine the potential therapeutic applications of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, such as its potential use as an anti-inflammatory or anti-estrogenic agent. Finally, more research is needed to determine the potential toxicity of 4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, as well as its potential side effects.
合成方法
4-(2,4-dichlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can be synthesized by reacting 2,4-dichlorobenzoyl chloride with N-tetrahydro-2-furanylmethyl-1H-pyrrole-2-carboxamide. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The reaction is typically conducted at room temperature and can be completed in a few hours.
属性
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-11-3-4-13(14(19)7-11)16(22)10-6-15(20-8-10)17(23)21-9-12-2-1-5-24-12/h3-4,6-8,12,20H,1-2,5,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCXVLUSRARPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)


![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)